molecular formula C6H13ClF3N B2524289 5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride CAS No. 2243515-66-2

5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride

Cat. No.: B2524289
CAS No.: 2243515-66-2
M. Wt: 191.62
InChI Key: SNHLZHPMVMCIHS-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-2-methylpentan-2-amine hydrochloride is an aliphatic amine hydrochloride characterized by a branched pentane backbone substituted with three fluorine atoms at the terminal carbon (C5) and a methyl group at the secondary amine position (C2). The hydrochloride salt enhances its water solubility, making it suitable for applications in pharmaceutical synthesis or as a chemical intermediate.

Key structural features include:

  • Trifluoromethyl groups: These groups confer metabolic stability and lipophilicity, which are critical in drug design for improving membrane permeability .
  • Branched aliphatic chain: The 2-methylpentan-2-amine backbone may influence steric hindrance and reactivity compared to linear analogs.

Properties

IUPAC Name

5,5,5-trifluoro-2-methylpentan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N.ClH/c1-5(2,10)3-4-6(7,8)9;/h3-4,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHLZHPMVMCIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride typically involves the introduction of trifluoromethyl groups into a suitable precursor. One common method involves the reaction of 2-methylpentan-2-amine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures the production of high-purity 5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride on a large scale.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5,5,5-Trifluoro-2-methylpentan-2-amine hydrochloride with structurally related hydrochlorides from the evidence:

Compound Name (Reference) Molecular Formula Molecular Weight Key Substituents Functional Groups Solubility/Stability
5,5,5-Trifluoro-2-methylpentan-2-amine HCl (Target) C₆H₁₂ClF₃N 205.61 2-methyl, 5,5,5-trifluoro Aliphatic amine, HCl salt High aqueous solubility
(3-Bromo-5-TFMPhenyl)-methyl-amine HCl C₈H₇BrClF₃N 290.51 Aromatic Br, TFMe, methylamine Aromatic amine, HCl salt Moderate solubility
N-(2-Chloro-5-TFMPhenyl)-4,5-dihydro-1H-imidazol-2-amine HCl C₁₀H₁₀Cl₂F₃N₃ 300.11 Chlorophenyl, imidazoline, TFMe Heterocyclic amine, HCl Polar solvent solubility
25T-NBOMe Hydrochloride C₁₈H₂₂ClF₃N₂O₂ 390.83 Methoxy, methylthio, phenethylamine Phenethylamine derivative High CNS bioavailability

Key Observations :

  • Lipophilicity: The trifluoromethyl groups in the target compound enhance lipophilicity compared to non-fluorinated amines, similar to aromatic analogs in .
  • Solubility : The hydrochloride salt form improves aqueous solubility across all compounds, a critical feature for bioavailability in pharmaceuticals .

Stability and Handling

  • Hydrochloride Salts : All compounds exhibit hygroscopic tendencies, requiring storage in anhydrous conditions .
  • Thermal Stability : Aliphatic amines like the target compound are generally more thermally stable than aromatic analogs due to reduced resonance effects .

Biological Activity

5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride (CAS Number: C6H12ClF3N) is a fluorinated organic compound notable for its unique trifluoromethyl group, which enhances its lipophilicity and reactivity. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

The molecular structure of 5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride includes a trifluoromethyl group that significantly influences its chemical behavior:

  • Molecular Formula : C6H12ClF3N
  • Functional Groups : Trifluoromethyl group (–CF3), amine group (–NH2)

The trifluoromethyl group enhances membrane permeability, facilitating cellular uptake and interaction with various biological targets.

The biological activity of 5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride is largely attributed to its ability to interact with cellular membranes and specific biological receptors or enzymes. The following mechanisms have been identified:

  • Membrane Penetration : The lipophilic nature of the trifluoromethyl group allows for effective penetration of lipid membranes.
  • Enzyme Interaction : The amine group can form hydrogen bonds with enzymes and receptors, influencing various biochemical pathways.
  • Potential Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit antiproliferative activity against certain tumor cell lines.

Case Studies and Research Findings

A review of literature reveals several studies exploring the biological activity of 5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride:

  • Antiproliferative Activity :
    • A study assessed the compound's effects on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations below 10 μM, suggesting potential applications in cancer therapy.
    Cell LineGI50 (μM)
    HeLa4.4
    A27802.2
    MSTO-211H2.4
  • Enzyme Inhibition :
    • Research demonstrated that the compound could inhibit DNA topoisomerase II activity, a critical enzyme in DNA replication and transcription. This inhibition correlates with its antiproliferative effects .
  • Binding Affinity Studies :
    • Binding assays showed that 5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride exhibits high affinity for specific receptors involved in metabolic pathways, indicating its potential as a lead compound for drug development.

Hazard Assessment

A comprehensive hazard assessment indicates that while the compound is generally safe at low concentrations, it exhibits acute toxicity to aquatic life:

EndpointValue
Fish (LC50)6.1 mg/L
Water Flea (EC50)38 mg/L
Oral LD50>2000 mg/kg

These results highlight the need for careful handling and environmental considerations during research and application .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5,5,5-trifluoro-2-methylpentan-2-amine hydrochloride in academic laboratories?

  • Methodological Answer : The synthesis typically involves introducing trifluoromethyl groups into a branched amine structure. Key steps include:

  • Reaction Conditions : Use of inert atmospheres (N₂/Ar) to prevent moisture interference .
  • Purification : Crystallization or column chromatography (e.g., using THF or EtOAc/hexane systems) to isolate the hydrochloride salt .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm purity .

Q. How can researchers characterize the purity and structural integrity of 5,5,5-trifluoro-2-methylpentan-2-amine hydrochloride?

  • Methodological Answer :

  • Spectroscopy : Use ¹H/¹⁹F NMR to confirm trifluoromethyl group integration and amine proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
  • Elemental Analysis : Validate chloride content via combustion analysis .

Q. What solvent systems are suitable for studying the solubility and stability of this compound?

  • Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for biological assays, while aqueous HCl (0.1–1 M) stabilizes the hydrochloride salt in solution .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives of 5,5,5-trifluoro-2-methylpentan-2-amine hydrochloride for targeted biological activity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Predict electronic effects of trifluoromethyl groups on amine reactivity (e.g., Fukui indices for nucleophilic/electrophilic sites) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to optimize binding affinity .
  • Reaction Path Searches : Identify optimal synthetic routes using automated algorithms (e.g., ICReDD’s computational-experimental feedback loop) .

Q. What experimental strategies resolve contradictions in reported synthetic yields for fluorinated amine derivatives?

  • Answer :

  • Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., dehydrohalogenation intermediates) .
  • Kinetic Studies : Vary temperature/pH to isolate rate-determining steps (e.g., amine protonation vs. fluoromethyl group stability) .
  • Cross-Validation : Compare results across multiple purification methods (e.g., recrystallization vs. flash chromatography) .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in preclinical studies?

  • Methodological Answer :

  • In Vitro Assays : Measure metabolic stability in liver microsomes to assess susceptibility to cytochrome P450 oxidation .
  • LogP Measurements : Determine lipophilicity via shake-flask or HPLC methods to predict blood-brain barrier penetration .
  • Fluorine-18 Labeling : Use radiotracer techniques for in vivo biodistribution studies (e.g., PET imaging) .

Methodological Challenges and Solutions

Q. What are the risks of fluorinated byproducts during synthesis, and how can they be mitigated?

  • Answer :

  • Risk : Formation of HF or fluorinated polymers under acidic conditions.
  • Mitigation : Use Teflon-lined reactors and neutralize waste with CaCO₃ .

Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays?

  • Answer :

  • Dose-Response Curves : Use IC₅₀ determination with fluorogenic substrates (e.g., AMC-labeled peptides) .
  • Control Experiments : Compare with non-fluorinated analogs to isolate trifluoromethyl effects .

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